molecular formula C10H11N3S2 B3023560 5-[2-(Phenylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine CAS No. 88743-05-9

5-[2-(Phenylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine

Cat. No. B3023560
CAS RN: 88743-05-9
M. Wt: 237.3 g/mol
InChI Key: BYPQZLZKIMDVIC-UHFFFAOYSA-N
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Description

The compound 5-[2-(Phenylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine is a derivative of the 1,3,4-thiadiazole family, which is known for its diverse biological activities. The thiadiazole moiety is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms, which is often used in medicinal chemistry for the development of new therapeutic agents.

Synthesis Analysis

The synthesis of thiadiazole derivatives typically involves the cyclization of thiosemicarbazide with various carboxylic acids or their derivatives in the presence of phosphoryl chloride (POCl3) as seen in the ibuprofen-thiadiazole hybrid compound . The process results in the formation of the thiadiazole ring and can be confirmed by spectroscopic methods such as FT-IR, NMR, and elemental analysis.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives can be determined by single-crystal X-ray diffraction, which reveals the crystalline phase and space group of the compound. For instance, the ibuprofen-thiadiazole hybrid crystallizes in the triclinic system with space group P-1, indicating the presence of discrete cations and chloride anions in the asymmetric unit . The molecular structure is further supported by vibrational analysis of FT-IR and FT-Raman spectra, as well as quantum chemical calculations.

Chemical Reactions Analysis

Thiadiazole derivatives exhibit a variety of interactions with biomolecules. For example, DNA binding affinity studies have shown that these compounds can interact with DNA through hyperchromism or hypsochromism, indicating potential applications in the field of biochemistry and pharmacology . Additionally, the presence of the thiadiazole moiety can lead to various chemical reactions, such as intramolecular cyclization, as seen in the synthesis of ethyl 5-sulfanylidene-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-2-carboxylate .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The presence of the thiadiazole ring imparts partial double bond character to the N-N bond, as evidenced by strong signals in the infrared and Raman spectra . The compounds can exist in different tautomeric forms in solution and the solid state, which can be studied by NMR spectroscopy and DFT computations . The crystal structures often feature hydrogen bonding and π-π stacking interactions, which contribute to the stability and properties of the compounds .

Scientific Research Applications

1. Structural Analysis and Noncovalent Interactions

Research involving derivatives of 1,3,4-thiadiazole, including compounds structurally similar to 5-[2-(Phenylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine, has focused on understanding the crystal structures and noncovalent interactions. Studies like the one conducted by El-Emam et al. (2020) have analyzed adamantane-1,3,4-thiadiazole hybrid derivatives using crystallographic methods and quantum theory of atoms-in-molecules (QTAIM) approach. These studies provide insights into the orientation of amino groups and the strength of intermolecular interactions in such compounds, which is crucial for understanding their chemical properties and potential applications (El-Emam et al., 2020).

2. Antimicrobial and Antifungal Properties

Compounds containing the 1,3,4-thiadiazole moiety have shown promising antimicrobial and antifungal properties. Research such as that by Sych et al. (2019) demonstrates the effectiveness of these compounds against both Gram-positive and Gram-negative bacteria, as well as their antifungal activity against Candida albicans. This suggests potential for their use in developing new antimicrobial agents (Sych et al., 2019).

3. Synthesis and Biological Activity of Azo Dye Derivatives

In the field of organic chemistry and biochemistry, the synthesis and characterization of azo dye derivatives incorporating 5-Phenyl-1,3,4-thiadiazole-2-amine have been explored. Kumar et al. (2013) conducted studies to synthesize heterocyclic azodyes by coupling with different compounds. These dyes were then screened for biological activity, showing potential in various biochemical applications (Kumar et al., 2013).

4. Potential in Anti-inflammatory and Analgesic Therapies

The thiadiazole moiety and its derivatives have been investigated for their potential in anti-inflammatory and analgesic therapies. Research by Kothamunireddy and Galla (2021) synthesized N-(5-substituted phenyl1,3,4-thiadiazol-2-yl) acridin-9-amine derivatives, which showed significant anti-inflammatory and analgesic activities. This highlights the potential of such compounds in the development of new therapeutic agents (Kothamunireddy & Galla, 2021).

Future Directions

The future directions for research on 5-[2-(Phenylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine could include further exploration of its synthesis, chemical reactions, and potential biological activities. Given the wide range of activities exhibited by similar 1,3,4-thiadiazole derivatives, this compound may also have potential applications in various fields such as medicine and pharmacology .

properties

IUPAC Name

5-(2-phenylsulfanylethyl)-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S2/c11-10-13-12-9(15-10)6-7-14-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYPQZLZKIMDVIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC2=NN=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30589696
Record name 5-[2-(Phenylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-(Phenylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine

CAS RN

88743-05-9
Record name 5-[2-(Phenylsulfanyl)ethyl]-1,3,4-thiadiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30589696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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